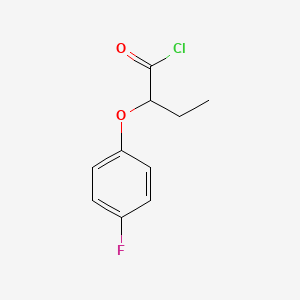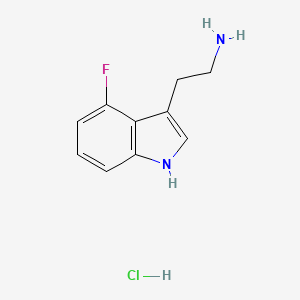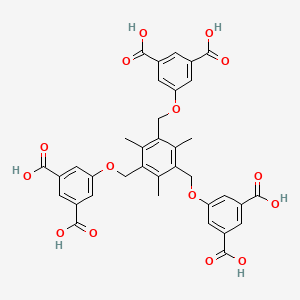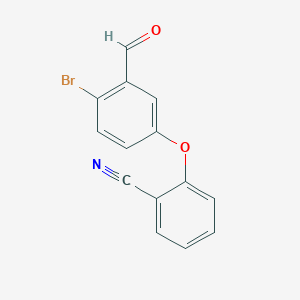
2-(4-Fluorophenoxy)butanoyl chloride
Overview
Description
“2-(4-Fluorophenoxy)butanoyl chloride” is a chemical compound with the molecular formula C10H10ClFO2 . It has an average mass of 216.637 Da and a monoisotopic mass of 216.035339 Da .
Synthesis Analysis
A chemoenzymatic synthesis of (2R)-2-[4-(4-cyano-2-fluorophenoxy)phenoxy]butylpropanoate, a compound similar to “2-(4-Fluorophenoxy)butanoyl chloride”, has been reported . This synthesis involved an enantioselective transesterification with Candida antarctica lipase B (Novozym 435).Molecular Structure Analysis
The molecule contains a total of 24 bonds, including 14 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 acyl halogenide (aliphatic), and 1 ether (aromatic) .Scientific Research Applications
Synthesis and Structural Studies
The compound 2-(4-Fluorophenoxy)butanoyl chloride is closely related to various fluorophenyl derivatives that have been studied for their unique chemical properties and applications in synthesis. For example, the solvatomorphism of related fluorophenyl compounds has been observed, where structural changes are induced mostly by hydrogen bond interactions with chloride anions and solvent molecules, affecting the properties of crystal lattices (Kamiński et al., 2010). Such studies are crucial for understanding the crystalline behavior of fluorophenyl derivatives in various solvents, which can be applied in the design of new materials and drugs.
Chemical Synthesis Enhancement
Research on fluorophenol derivatives, closely related to 2-(4-Fluorophenoxy)butanoyl chloride, has led to the development of efficient synthesis methods for complex fluorinated compounds. For instance, a novel synthesis route for 2,5-di-t-butyl-4-fluorophenol demonstrated the potential of using fluorophenols as intermediates in producing high-yield fluorinated organic compounds, which are valuable in pharmaceuticals and agrochemicals (Bandgar et al., 2000).
Radiopharmaceutical Synthesis
The synthesis of no-carrier-added (n.c.a.) 4-[18F]fluorophenol from derivatives similar to 2-(4-Fluorophenoxy)butanoyl chloride has been explored for its application in radiopharmaceuticals. Such compounds serve as versatile synthons for creating more complex radiopharmaceuticals bearing a fluorophenoxy moiety, crucial for diagnostic imaging in nuclear medicine (Ross et al., 2011).
Analytical Chemistry Applications
In analytical chemistry, derivatives of 2-(4-Fluorophenoxy)butanoyl chloride have been utilized for sensitive and selective detection of biomolecules. A method based on intramolecular excimer-forming fluorescence derivatization with a pyrene reagent, followed by reversed-phase liquid chromatography, has been developed for the determination of compounds containing phenolic hydroxyl groups, demonstrating the utility of fluorophenyl derivatives in enhancing analytical methodologies (Yoshida et al., 2005).
properties
IUPAC Name |
2-(4-fluorophenoxy)butanoyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClFO2/c1-2-9(10(11)13)14-8-5-3-7(12)4-6-8/h3-6,9H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXRRFMWVJKCPQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)Cl)OC1=CC=C(C=C1)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701291615 | |
| Record name | 2-(4-Fluorophenoxy)butanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701291615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluorophenoxy)butanoyl chloride | |
CAS RN |
1160257-66-8 | |
| Record name | 2-(4-Fluorophenoxy)butanoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160257-66-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Fluorophenoxy)butanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701291615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(4AS,7AS)-Tert-butyl hexahydropyrrolo[3,4-B][1,4]oxazine-4(4AH)-carboxylate](/img/structure/B3086558.png)

![Methyl 4-bromo-1H-pyrrolo[2,3-B]pyridine-2-carboxylate](/img/structure/B3086571.png)


![6-Bromo-1'-methylspiro[indoline-3,4'-piperidin]-2-one](/img/structure/B3086600.png)

![1-methyl-{N}-propyl-1{H}-pyrazolo[3,4-{d}]pyrimidin-4-amine](/img/structure/B3086615.png)
![6,7-Dihydro-5h-pyrrolo[2,1-c][1,2,4]triazole hydrochloride](/img/structure/B3086626.png)

